molecular formula C31H52O2S B165404 1-Thio-alpha-tocopherol CAS No. 133869-30-4

1-Thio-alpha-tocopherol

Cat. No.: B165404
CAS No.: 133869-30-4
M. Wt: 488.8 g/mol
InChI Key: PHDCNCCBUMXPPQ-CEFNRUSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thio-alpha-tocopherol is a synthetic analog of alpha-tocopherol (vitamin E) in which the oxygen atom in the chromanol ring has been replaced by a sulfur atom. This structural modification is of significant interest for probing the molecular mechanisms of vitamin E activity. Research indicates that the vitamin E activity of this compound, as measured by the rat curative myopathy bioassay, is approximately 0.22 times that of RRR-alpha-tocopheryl acetate . The finding that its relative bioactivity is similar to its relative in vitro antioxidant activity supports the hypothesis that the primary function of vitamin E in this specific biological context is that of a lipid-soluble, chain-breaking antioxidant . This makes this compound a valuable tool compound for researchers investigating the antioxidant-dependent functions of vitamin E in biological systems, helping to dissect them from potential non-antioxidant or cell-signaling roles . Studies on such analogs are crucial for understanding the complex behavior of vitamin E, including its role in gene expression and protein kinase C inhibition, which may operate through distinct pathways . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133869-30-4

Molecular Formula

C31H52O2S

Molecular Weight

488.8 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrothiochromen-6-yl] acetate

InChI

InChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1

InChI Key

PHDCNCCBUMXPPQ-CEFNRUSXSA-N

SMILES

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C

Isomeric SMILES

CC1=C(C2=C(CC[C@@](S2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C)C

Canonical SMILES

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C

Synonyms

1-thio-alpha-tocopherol

Origin of Product

United States

Elucidation of Molecular Antioxidant Mechanisms of 1 Thio Alpha Tocopherol

Mechanisms of Radical Scavenging by 1-Thio-alpha-tocopherol

The principal mechanism by which this compound neutralizes radicals is through Hydrogen Atom Transfer (HAT). In this process, the phenolic hydroxyl group donates its hydrogen atom (both a proton and an electron) to a radical species, such as a peroxyl radical (ROO•), effectively quenching its reactivity. nih.govnih.govacs.org

ROO• + Ar-OH → ROOH + Ar-O•

This reaction is thermodynamically favored due to the relative weakness of the O-H bond in the phenolic group, which is a key feature of tocopherols (B72186) and their analogues. The high chain-breaking reactivity of α-tocopherol and its derivatives is largely attributed to the orbital overlap between the 2p-type lone pair on the heteroatom (in this case, sulfur) at the para position to the phenolic group and the aromatic π-electron system. nih.gov This interaction lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making the hydrogen atom more readily available for donation. The thiyl radical, formed after the oxidation of a thiolate, can abstract a hydrogen atom to form a thiol and an alkyl radical. nih.gov

While HAT is often the predominant pathway, electron transfer processes can also contribute to the antioxidant activity of thiol-based systems. In certain environments, particularly polar solvents, a Sequential Proton Loss Electron Transfer (SPLET) mechanism may occur. In this multi-step process, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the radical species.

Ar-OH ⇌ Ar-O⁻ + H⁺ Ar-O⁻ + R• → Ar-O• + R⁻

Another possible mechanism is the Sequential Electron Transfer-Proton Transfer (SET-PT), where an initial electron transfer from the antioxidant to the radical is followed by a proton transfer. Thiol groups (-SH) can prevent oxidation by donating a hydrogen atom or an electron to electrophilic species. researchgate.net Thiols can act as electron donors to scavenge active free radicals and repair damaged molecules. researchgate.net The thiol-disulfide redox cycle involves thiols (R-SH) acting as reducing agents by donating electrons to reactive oxygen species (ROS), becoming oxidized themselves to form disulfides (R-S-S-R). researchgate.net

A crucial aspect of the high antioxidant activity of this compound is the exceptional stability of the phenoxyl radical (Ar-O•) formed after hydrogen donation. The presence of the sulfur atom in the heterocyclic ring plays a pivotal role in this stabilization. Electron-donating groups on the aromatic ring are known to strongly stabilize the phenoxyl radical, thereby facilitating the hydrogen atom transfer. researchgate.net

Specifically, noncovalent interactions between the sulfur atom and the oxygen of the phenoxyl radical contribute significantly to its stability. nih.govrsc.org This intramolecular interaction, sometimes referred to as a "chalcogen bond," involves the electron-deficient area on the surface of the sulfur atom and the electron-rich surface of the oxygen atom. rsc.org This added stabilization, which is less pronounced in the oxygen-containing parent compound (alpha-tocopherol), makes the formation of the 1-Thio-alpha-tocopheroxyl radical more favorable. Studies on related phenolic benzo[b]thiophenes have shown that the sulfur atom provides an impressive means for stabilizing phenoxyl radicals, leading to enhanced antioxidant performance. unifi.it

Kinetic studies are essential for quantifying the efficiency of antioxidants. The rate constant of inhibition (k_inh_) measures how quickly an antioxidant reacts with and neutralizes radicals. For phenolic antioxidants, this value is a key indicator of their chain-breaking ability.

Studies on sulfur-containing phenolic antioxidants have reported remarkably high k_inh_ values. For instance, tocopheryl benzo[b]thiophenes, which share structural similarities with this compound, have shown k_inh_ values significantly higher than that of α-tocopherol itself (k_inh_ for α-TOH ≈ 3.2 x 10⁶ M⁻¹s⁻¹). researchgate.netrsc.org This superior kinetic performance is directly linked to the mechanisms described above, particularly the lower O-H bond dissociation enthalpy and the enhanced stability of the resulting phenoxyl radical due to sulfur interactions. rsc.org The rate constants for radical scavenging by tocopherols generally increase in the order of δ-TocH < γ-TocH < β-TocH < α-TocH, highlighting the structural sensitivity of this reaction. nih.gov

Comparative Radical Scavenging Rate Constants (k_inh_)
CompoundReported k_inh_ (M⁻¹s⁻¹)Relative Activity Factor (vs. α-Tocopherol)
α-Tocopherol (α-TOH)3.2 x 10⁶1.0
β-Tocopherol~1.5 x 10⁶~0.47
γ-Tocopherol~1.0 x 10⁶~0.31
δ-Tocopherol~0.7 x 10⁶~0.22
Tocopheryl Benzo[b]thiophene Analogue 17.4 x 10⁶2.3
Tocopheryl Benzo[b]thiophene Analogue 29.8 x 10⁶3.1

Note: Data for tocopherol analogues are included to illustrate the kinetic enhancement observed in related sulfur-containing structures. The exact k_inh_ for this compound may vary but is expected to be high based on these trends. rsc.orgnih.gov

Theoretical and Computational Investigations of Antioxidant Activity

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties and reaction mechanisms that underpin antioxidant activity. These methods allow for the calculation of key thermodynamic and electronic parameters that are difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the antioxidant properties of molecules like this compound. nih.govdntb.gov.ua DFT calculations can accurately predict various parameters that are crucial for understanding antioxidant mechanisms. nih.govresearchgate.net

Key parameters calculated using DFT include:

Bond Dissociation Enthalpy (BDE): This value corresponds to the energy required to break the phenolic O-H bond homolytically. A lower BDE indicates a greater ease of hydrogen atom donation, which is characteristic of the HAT mechanism. The high reactivity of α-tocopherol is partly due to a reduced BDE for the phenolic O-H bond. nih.gov

Ionization Potential (IP): This relates to the ease of removing an electron from the antioxidant, which is relevant for the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): This parameter is associated with the deprotonation step in the SPLET mechanism.

Spin Density Distribution: Analysis of the spin density in the phenoxyl radical reveals how the unpaired electron is delocalized across the molecule. nih.gov For this compound, these calculations can quantitatively demonstrate the stabilizing effect of the sulfur atom by showing significant spin delocalization into the heterocyclic ring.

By comparing these calculated enthalpies for the different reaction pathways (HAT, SPLET, SET-PT), researchers can determine the most thermodynamically favorable antioxidant mechanism in various environments (gas phase vs. polar or nonpolar solvents). nih.govresearchgate.net For many phenolic antioxidants in nonpolar media, the HAT mechanism is found to be dominant, which is consistent with the biological environment of lipid membranes where tocopherols typically function.

Typical Parameters Calculated by DFT for Antioxidant Mechanism Elucidation
ParameterRelevance to Antioxidant MechanismInterpretation
Bond Dissociation Enthalpy (BDE)Hydrogen Atom Transfer (HAT)Lower value indicates higher reactivity via HAT.
Ionization Potential (IP)Sequential Electron Transfer-Proton Transfer (SET-PT)Lower value favors the initial electron transfer step.
Proton Dissociation Enthalpy (PDE)Sequential Proton Loss Electron Transfer (SPLET)Lower value favors the initial proton loss step.
Spin Density DistributionRadical StabilityWider delocalization indicates a more stable radical, favoring antioxidant action.

Variational Transition-State Theory for Reaction Path and Rate Constant Derivation

Detailed computational studies employing Variational Transition-State Theory (VTST) to derive the specific reaction path and rate constants for this compound are not extensively available in the current body of scientific literature. However, the principles of VTST as applied to the parent compound, alpha-tocopherol (B171835), can provide a framework for understanding the theoretical underpinnings of its thio-analogue's antioxidant activity.

VTST is a powerful computational method used to calculate reaction rate constants by locating the transition state (the point of maximum free energy along the reaction path) that minimizes the rate, thus providing a more accurate estimation than conventional transition-state theory. For alpha-tocopherol, theoretical studies have utilized VTST to analyze its reaction with peroxyl radicals, a key step in its function as a chain-breaking antioxidant. These studies have elucidated two primary pathways: hydrogen abstraction from the phenolic hydroxyl group and the addition of the peroxyl radical to the aromatic ring. The hydrogen abstraction mechanism is found to be the dominant pathway for the antioxidant activity of alpha-tocopherol nih.gov.

For this compound, it is hypothesized that the primary antioxidant mechanism would also be hydrogen abstraction from the 6-hydroxyl group, analogous to alpha-tocopherol. The substitution of the ring oxygen with sulfur would likely induce changes in the electron density of the chromanol ring, which could, in turn, affect the O-H bond dissociation enthalpy (BDE). A lower O-H BDE generally correlates with a higher rate of hydrogen donation to free radicals. The larger size and greater polarizability of the sulfur atom compared to oxygen would alter the electronic landscape of the molecule, potentially influencing the stability of the resulting phenoxyl radical. A more stabilized radical would suggest a more favorable hydrogen donation, and thus, a potentially higher antioxidant activity.

A theoretical study on alpha-tocopherol's reaction with the hydroperoxy radical calculated a rate constant of 1.5 x 105 M-1s-1 at 298 K for the hydrogen abstraction mechanism nih.gov. Without specific VTST calculations for this compound, it is not possible to provide a precise rate constant. However, experimental data on the in vitro antioxidant activities of the free phenols show that the thio-analogue has a relative activity of 0.41 compared to 1.0 for alpha-tocopherol nih.gov. This suggests that the rate constant for hydrogen abstraction by this compound may be lower than that of alpha-tocopherol, a finding that would need to be confirmed by specific computational studies.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular Orbital Analysis:

For alpha-tocopherol, the highest occupied molecular orbital (HOMO) is of significant interest as it represents the electrons that are most readily donated. The energy of the HOMO is correlated with the ionization potential and the ability of the molecule to donate an electron, a key step in some antioxidant mechanisms. The distribution of the HOMO is primarily located on the chromanol ring, particularly around the phenolic hydroxyl group and the ether oxygen. This localization facilitates the donation of the hydrogen atom from the hydroxyl group.

Electrostatic Potential Mapping:

Electrostatic potential maps provide a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For alpha-tocopherol, the electrostatic potential map shows a region of negative potential around the phenolic hydroxyl group, which is consistent with its role as a hydrogen donor.

For this compound, the substitution with sulfur would likely alter the electrostatic potential map. The lower electronegativity of sulfur compared to oxygen would lead to a less negative potential around the heteroatom in the ring. This could influence how the molecule orients itself in biological membranes and its interactions with radicals and other molecules.

Interactions with Endogenous Redox Systems in Biochemical Models

The antioxidant efficacy of a compound in a biological system is not solely dependent on its intrinsic reactivity with free radicals but also on its interactions with endogenous redox systems. These interactions can lead to synergistic antioxidant effects and the regeneration of the antioxidant, thereby prolonging its protective capacity.

Synergistic Antioxidant Relationships in In Vitro Systems

While direct studies on the synergistic antioxidant relationships of this compound in in vitro systems are limited, the well-documented synergies of alpha-tocopherol with other endogenous antioxidants, such as ascorbate (vitamin C) and glutathione (B108866) (GSH), provide a strong basis for expected interactions.

Alpha-tocopherol, being lipid-soluble, primarily functions within biological membranes to inhibit lipid peroxidation. When it donates a hydrogen atom to a lipid peroxyl radical, it is converted into the alpha-tocopheroxyl radical. This radical is relatively stable but can participate in further reactions. The synergistic effect arises when a water-soluble antioxidant, such as ascorbate, present at the membrane-cytosol interface, can reduce the alpha-tocopheroxyl radical back to alpha-tocopherol nih.gov. This regeneration allows a single molecule of alpha-tocopherol to quench multiple free radicals.

Given that this compound possesses the same phenolic hydroxyl group responsible for radical scavenging, it is highly probable that it would also exhibit synergistic antioxidant relationships with ascorbate and glutathione. The thio-tocopheroxyl radical formed after hydrogen donation would be susceptible to reduction by these endogenous antioxidants. In vitro experiments have demonstrated that the combination of alpha-lipoic acid, a thiol-containing antioxidant, and vitamin E results in potent synergistic antioxidant effects nih.gov. Numerous in vitro studies have also shown antioxidant synergism between alpha-tocopherol and ascorbate, as well as reduced glutathione tandfonline.com.

It is important to note that the nature of these interactions can be complex and concentration-dependent. For instance, some studies have shown that ascorbic acid can exhibit antagonistic behavior when combined with alpha-tocopherol under certain conditions nih.gov. The specific kinetics and thermodynamics of the interactions between this compound and endogenous antioxidants would require dedicated experimental investigation.

Regeneration Mechanisms of Oxidized Thio-Tocopheroxyl Radicals

The primary mechanism for the regeneration of the alpha-tocopheroxyl radical in biological systems is through its reduction by ascorbate nih.gov. This reaction is thermodynamically favorable and occurs at the interface of membranes and the aqueous phase. Glutathione (GSH) can also contribute to the regeneration of alpha-tocopherol, although its direct reaction with the alpha-tocopheroxyl radical is thought to be less efficient than that of ascorbate. Instead, GSH plays a crucial role in maintaining the pool of reduced ascorbate through the ascorbate-glutathione cycle nih.gov.

It is reasonable to hypothesize that the oxidized thio-tocopheroxyl radical of this compound would undergo similar regeneration mechanisms. The presence of the phenolic hydroxyl group, which is the site of oxidation, is the key structural feature for this process. Therefore, both ascorbate and glutathione would be expected to be capable of reducing the thio-tocopheroxyl radical back to this compound. The efficiency of this regeneration would depend on the redox potential of the thio-tocopheroxyl radical/1-Thio-alpha-tocopherol couple compared to the alpha-tocopheroxyl radical/alpha-tocopherol couple.

In vitro experiments have shown that green tea polyphenols can reduce the alpha-tocopheroxyl radical to regenerate alpha-tocopherol, with the reaction kinetics being influenced by the oxidation potentials of the polyphenols nih.gov. This suggests that other endogenous molecules with suitable redox potentials could also participate in the regeneration of both alpha-tocopherol and its thio-analogue.

Investigation of Non Antioxidant Biological Activities of 1 Thio Alpha Tocopherol Analogues

Modulation of Cellular Signaling Pathways in Model Systems

Analogues of tocopherol exert influence over several intracellular signaling cascades that are central to cellular processes like proliferation, inflammation, and adhesion. These modulatory effects are often specific to the isoform of the analogue and are not replicated by compounds with similar antioxidant potential, underscoring a mechanism of action that involves direct interaction with cellular components.

One of the most well-documented non-antioxidant functions of alpha-tocopherol (B171835) is the inhibition of Protein Kinase C (PKC) activity. cambridge.orgnih.gov This effect is specific and potent, impacting cellular functions regulated by PKC, such as cell proliferation.

Studies in rat aortic smooth muscle cells demonstrated a time- and dose-dependent inhibition of PKC by alpha-tocopherol. nih.govnih.gov Crucially, this inhibitory effect was not observed with beta-tocopherol, an analogue with similar antioxidant capabilities, indicating that the mechanism is unrelated to radical scavenging. cambridge.orgnih.govnih.gov The inhibition is not caused by a direct interaction with the enzyme or a decrease in its expression. nih.govnih.gov Instead, research points to a specific inactivation of the PKC-alpha isoform. nih.govnih.gov The proposed mechanism involves the activation of protein phosphatase 2A (PP2A), which then dephosphorylates PKC-alpha, leading to its deactivation. cambridge.orgnih.govnih.gov This inhibitory action on PKC has also been noted in other cell types, including monocytes, neutrophils, and fibroblasts. cambridge.org

Cell ModelTocopherol AnalogueEffect on PKC PathwayKey FindingCitation
Rat Aortic Smooth Muscle Cellsalpha-TocopherolInhibition of PKC activitySpecific inhibition of PKC-alpha isoform via dephosphorylation, likely mediated by Protein Phosphatase 2A. cambridge.orgnih.govnih.gov
Human Monocytesalpha-TocopherolInhibition of PKC activityContributes to reduced superoxide (B77818) release and lipid oxidation. cambridge.orgahajournals.org
Human Plateletsalpha-TocopherolInhibition of PKC activationDemonstrates cell-specific regulation by tocopherol analogues. scienceopen.com
Mouse Endothelial Cellsd-alpha-tocopherolInhibition of VCAM-1-dependent oxidative activation of PKCαHighlights isoform-specific regulation of PKC signaling. plos.org

Tocopherol analogues have been shown to modulate the lipoxygenase (LOX) pathway, which is critical for the synthesis of leukotrienes and other inflammatory mediators from arachidonic acid. nih.govmdpi.com

Purified 5-lipoxygenase (5-LOX) is strongly inhibited by vitamin E and its analogues. nih.gov Specifically, d-alpha-tocopherol was found to cause irreversible and non-competitive inhibition of 5-LOX with a half-maximal inhibitory concentration (IC50) of 5 µM. nih.gov This inhibition appears to be unrelated to its antioxidant function, with binding studies showing a strong interaction between vitamin E and the 5-LOX enzyme. nih.gov

In cellular models, various vitamin E forms differentially inhibit the generation of leukotriene B4 (LTB4), a key product of the 5-LOX pathway. In stimulated human neutrophils, γ-tocopherol and δ-tocopherol showed significant inhibition of LTB4 production (IC50 of 5–20 μM), whereas alpha-tocopherol was much less potent. aai.org A long-chain metabolite of δ-tocopherol, 13′-carboxychromanol, proved to be a particularly potent inhibitor of human recombinant 5-LOX activity, with an IC50 of 0.5–1 μM. aai.org Furthermore, alpha-tocopherol hydroquinone, an endogenous metabolite, is a potent inhibitor of 15-lipoxygenase, acting via redox control of the enzyme's iron center. plos.org

System/Cell ModelTocopherol Analogue/MetaboliteTargetIC50Key FindingCitation
Purified Potato Tuber 5-LOXd-alpha-tocopherol5-Lipoxygenase5 µMIrreversible, non-competitive inhibition unrelated to antioxidant activity. nih.gov
Human Neutrophilsγ-Tocopherol, δ-TocopherolLTB4 Generation5-20 µMDifferential inhibition by vitamin E forms. aai.org
Human Recombinant 5-LOX13′-Carboxychromanol (δ-Tocopherol metabolite)5-Lipoxygenase0.5-1 µMMetabolite is a more potent enzyme inhibitor than the parent vitamin E form. aai.org
Rabbit 15-LOXalpha-Tocopherol Hydroquinone (α-Tocopherol metabolite)15-Lipoxygenase2.45 µMInhibits 15-LO by reducing the enzyme's active Fe³⁺ state to an inactive Fe²⁺ state. plos.org

Analogues of tocopherol can modulate inflammatory responses by regulating the expression of adhesion molecules on the surface of endothelial cells, which is a critical step in the development of atherosclerosis. nih.gov

In cultured human umbilical vein endothelial cells (HUVECs), pretreatment with alpha-tocopherol has been shown to reduce the agonist-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) at both the mRNA and protein levels. nih.gov One study reported a reduction of about 40% in VCAM-1 surface protein and 35% in mRNA after 48 hours of treatment. nih.gov This downregulation of VCAM-1 was associated with a corresponding decrease in the adhesion of monocytes to the stimulated endothelial cells. nih.gov Alpha-tocopherol has also been found to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin, although the effects on ICAM-1 have been reported as less consistent. austinpublishinggroup.comnih.govahajournals.org The mechanism for this regulation is thought to be independent of antioxidant activity and may be linked to the inhibition of PKC. ahajournals.org

Cell ModelStimulantTocopherol AnalogueEffectMagnitude of EffectCitation
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α or IL-1βalpha-TocopherolReduced VCAM-1 surface protein expression~40% reduction nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α or IL-1βalpha-TocopherolReduced VCAM-1 mRNA expression~35% reduction nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1βalpha-TocopherolReduced ICAM-1 and E-selectin expressionSignificant reduction nih.gov
Human Aortic Endothelial Cells (HAEC)IL-1βalpha-TocopherolSuppressed ICAM-1, VCAM-1, E-selectin expressionDose-dependent suppression researchgate.net

Beyond adhesion molecules, tocopherol analogues directly impact the production and release of key inflammatory mediators, such as cytokines and chemokines, from immune and endothelial cells. nih.gov

In vitro studies using human peripheral monocytes have shown that alpha-tocopherol can inhibit the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS). ahajournals.orgnih.gov This effect was not reversed by PKC inhibitors but was reversed by the addition of LTB4, suggesting the mechanism is dependent on the inhibition of the 5-LOX pathway rather than PKC or general antioxidant activity. ahajournals.orgnih.gov Alpha-tocopherol supplementation has also been shown to decrease the production of IL-6 and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Similarly, RRR-α-tocopheryl succinate, another analogue, was found to inhibit LPS-induced secretion of several inflammatory cytokines (including IFN-γ, IL-1β, IL-2, IL-6) in a dose-dependent manner in broiler chick models. cambridge.org In human aortic endothelial cells, vitamin E dose-dependently suppressed IL-1β-induced production of the chemokines MCP-1 and IL-8, as well as the inflammatory cytokine IL-6. researchgate.net

Gene Expression and Transcriptional Regulatory Mechanisms in Model Systems

The non-antioxidant effects of tocopherol analogues extend to the fundamental level of gene transcription. These molecules can act as potent regulators of gene expression, influencing a wide array of cellular functions through the modulation of specific transcription factors and signaling pathways that control gene activity. nih.govnih.gov

Alpha-tocopherol has been shown to modulate the expression of a diverse set of genes involved in processes ranging from lipid metabolism and matrix remodeling to inflammation and cell cycle control. cambridge.orgnih.gov

One notable example is the downregulation of the scavenger receptor CD36. In cultured human aortic smooth muscle cells, alpha-tocopherol inhibited the uptake of oxidized LDL by a mechanism involving the downregulation of CD36 mRNA and protein expression, thereby reducing foam cell formation. cambridge.orgahajournals.org Conversely, alpha-tocopherol can induce the expression of other genes, such as α-tropomyosin in rat vascular smooth muscle cells. cambridge.org A global gene expression profiling study in bovine cells found that alpha-tocopherol significantly altered the expression of 1183 genes, upregulating 910 sequences and downregulating 273. nih.gov This highlights its role as a broad-acting regulator of transcription. The mechanisms are varied and can involve the deactivation of transcription factors like NF-κB (via PKC inhibition) or direct interactions with nuclear receptors. nih.gov Studies in human osteocyte-like cells showed that both α-Tocopherol and γ-Tocotrienol induced the expression of several antioxidant-related genes and also influenced the expression of genes related to bone metabolism, such as OPG and RANKL. mdpi.comresearchgate.net

Cell ModelTocopherol AnalogueGene TargetEffect on ExpressionImplied Functional ConsequenceCitation
Human Aortic Smooth Muscle Cellsalpha-TocopherolCD36 Scavenger ReceptorDownregulation (mRNA and protein)Reduced uptake of oxidized LDL. cambridge.orgahajournals.org
Rat Vascular Smooth Muscle Cellsalpha-Tocopherolα-TropomyosinUpregulationMay alter smooth muscle cell contractility. cambridge.org
Human Osteocyte-like cellsα-Tocopherol, γ-TocotrienolOPG (Osteoprotegerin)UpregulationSuppression of osteoclast formation. mdpi.comresearchgate.net
Human Osteocyte-like cellsγ-TocotrienolRANKLInhibitionSuppression of osteoclast formation. mdpi.comresearchgate.net
Madin-Darby Bovine Kidney (MDBK) Cellsalpha-Tocopherol910 gene sequencesUpregulation (>2-fold)Broad regulation of cellular processes. nih.gov
Madin-Darby Bovine Kidney (MDBK) Cellsalpha-tocopherol273 gene sequencesDownregulation (>1.5-fold)Broad regulation of cellular processes. nih.gov

Cellular Bioactivity in Pre-clinical Animal Models and In Vitro Developmental Systems

The biological activity of 1-Thio-alpha-tocopherol and its analogues has been evaluated in various preclinical and in vitro settings, providing insights into their potential physiological roles.

Evaluation of Bioactivity in Animal Bioassays Correlated with In Vitro Antioxidant Activity

A key study evaluating the bioactivity of all-rac-1-thio-alpha-tocopheryl acetate (B1210297) was conducted using the rat curative myopathy bioassay. nih.gov This assay measures the ability of a compound to reduce plasma levels of pyruvate (B1213749) kinase in vitamin E deficient rats, a marker for muscle damage. nih.gov The results indicated that the thio analogue is approximately 0.33 times as active as all-rac-alpha-tocopheryl acetate. nih.gov This in vivo bioactivity ratio of 0.33:1.0 was found to be similar to the in vitro antioxidant activity ratio of 0.41:1.0 for the corresponding free phenols. nih.gov This correlation suggests that the vitamin E activity of this compound in this specific animal model is primarily dictated by its inherent in vitro antioxidant capacity relative to alpha-tocopherol. nih.gov

Table 1: Comparative Bioactivity of Tocopherol Analogues

Compound Relative Bioactivity (Rat Curative Myopathy) Relative In Vitro Antioxidant Activity
all-rac-alpha-tocopheryl acetate 1.0 1.0

Data derived from a study on vitamin E deficient rats. nih.gov

Oxidative Damage Protection in In Vitro Cellular and Developmental Systems (e.g., oocytes, embryos)

While specific studies on this compound in oocyte and embryo development are not available, the well-documented effects of alpha-tocopherol in these systems provide a strong basis for understanding the potential role of its analogues. Oocytes and embryos in in vitro fertilization (IVF) settings are particularly vulnerable to oxidative stress due to an environment that lacks the sophisticated antioxidant defenses present in vivo. nih.gov Oxidative stress can lead to DNA damage and impair developmental competence. nih.govnih.gov

Supplementation of culture media with antioxidants is a common strategy to mitigate this damage. nih.gov Alpha-tocopherol, as a lipid-soluble antioxidant, is particularly effective as it can cross cell membranes and integrate into the lipid bilayer to protect against reactive oxygen species (ROS). scielo.org.mx Studies in various animal models have demonstrated the benefits of alpha-tocopherol supplementation for in vitro embryo development.

For example, in ovine embryos, supplementation with alpha-tocopherol in the culture medium significantly improved cleavage rates, the formation of morulae and blastocysts, and the total cell number in blastocysts, particularly under conditions of higher oxygen concentration which induce greater oxidative stress. nih.gov The protective effect was attributed to its antioxidant action, as evidenced by reduced DNA damage in the supplemented groups. nih.gov Similarly, in bovine models, alpha-tocopherol has been shown to increase the yield of blastocysts. mednexus.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Thio-alpha-tocopheryl acetate
all-rac-1-thio-alpha-tocopheryl acetate
alpha-tocopherol
alpha-tocopheryl acetate
all-rac-alpha-tocopheryl acetate
Ascorbic acid
Glutathione (B108866)

Structure Activity Relationship Sar Studies of 1 Thio Alpha Tocopherol and Analogues

Impact of Chalcogen (Sulfur) Substitution on Biological Activity

The replacement of the oxygen atom at the 1-position of the chromanol ring with a sulfur atom, its heavier chalcogen counterpart, significantly alters the compound's antioxidant properties. This isosteric substitution to yield 1-thio-α-tocopherol results in a notable decrease in chain-breaking antioxidant activity compared to α-tocopherol. nih.gov

Research involving the autoxidation of styrene (B11656) has shown that 6-hydroxythiochromans, the core structure of 1-thio-tocopherols, are slightly less reactive toward peroxyl radicals than their corresponding 6-hydroxychroman counterparts. researchgate.net The kinetic rate constants for the reaction with peroxyl radicals (k-inh), a key measure of antioxidant activity, demonstrate this difference. For instance, some sulfur-containing analogues of Vitamin E were found to have lower k-inh values than α-tocopherol. mdpi.com The introduction of a sulfur atom at position 1 or 4 of the tocopherol framework has been shown to decrease the chain-breaking antioxidant activity. researchgate.net

This reduced activity can be explained by stereoelectronic effects. The larger atomic radius of sulfur compared to oxygen imposes a distortion on the fused six-membered ring. mdpi.comresearchgate.net This distortion increases the dihedral angle between the p-type lone pair on the phenolic oxygen and the axis of the aromatic π-system, which in turn diminishes the electron-donating contribution of the oxygen atom and reduces the resonance stabilization of the resulting phenoxyl radical. researchgate.netresearchgate.net Consequently, the O-H bond dissociation enthalpy (BDE) is higher in thiachromanols than in tocopherols (B72186), making hydrogen atom donation to a radical species less favorable. researchgate.net

In vivo studies corroborate these findings. In a rat curative myopathy bioassay, all-rac-1-thio-α-tocopheryl acetate (B1210297) was found to be approximately 0.33 times as active as all-rac-α-tocopheryl acetate. nih.gov This ratio of biological activity is similar to the in vitro antioxidant activity ratio of the free phenolic forms (0.41:1.0), suggesting that the primary determinant of its vitamin E activity in this context is its potency as a lipid-soluble antioxidant. nih.gov Despite the lower chain-breaking activity, the presence of the sulfur atom may confer a bimodal antioxidant capability, adding a capacity for hydroperoxide decomposition. researchgate.net

Influence of Chromanol Ring Substituents on Activity

The antioxidant activity of tocopherols and their analogues is profoundly influenced by the number and position of methyl groups on the chromanol ring. atamanchemicals.comaocs.org These substituents affect the stability of the phenoxyl radical that is formed when the antioxidant scavenges a free radical. lew.ro

The four main tocopherol isomers (alpha, beta, gamma, delta) differ only in their methylation pattern. aocs.orgmdpi.com α-tocopherol, with three methyl groups at the 5, 7, and 8 positions, generally exhibits the highest biological and antioxidant activity of the natural forms. mdpi.com The electron-donating nature of these methyl groups helps to stabilize the phenoxyl radical, thereby enhancing the molecule's ability to donate its phenolic hydrogen. lew.ro

Specifically, the methyl group at the 5-position is considered critical for the high activity of α-tocopherol and for its recognition by the hepatic α-tocopherol transfer protein (α-TTP), which is essential for maintaining vitamin E levels in the body. lew.ro The absence of this C5-methyl group in β- and γ-tocopherols leads to lower biological retention and activity. nih.gov

For thia-tocopherol analogues, the same principles regarding chromanol ring substitution apply. The trimethylated aromatic ring of 1-Thio-alpha-tocopherol is expected to provide the highest activity within the thia-tocopherol series, analogous to the structure-activity relationships observed in the natural tocopherol family. The electronic effects of these methyl groups are crucial for modulating the reactivity of the phenolic hydroxyl group, which is the cornerstone of its chain-breaking antioxidant function.

Stereochemical Considerations in Thia-Tocopherol Activity

Stereochemistry plays a pivotal role in the biological activity of tocopherols. The tocopherol molecule possesses three chiral centers at positions 2, 4', and 8', allowing for eight possible stereoisomers. lew.ronih.gov Natural α-tocopherol exists as a single stereoisomer, RRR-α-tocopherol. nih.govnih.gov

The configuration at the C2 position, where the phytyl tail attaches to the chromanol ring, is particularly critical for biological recognition and activity. nih.gov The body's α-tocopherol transfer protein (α-TTP) preferentially binds and incorporates 2R-stereoisomers into lipoproteins for distribution to tissues, while 2S-stereoisomers are less recognized and more rapidly metabolized. nih.govnih.gov This stereoselectivity means that synthetic all-rac-α-tocopherol, an equimolar mixture of all eight stereoisomers, has about half the biological activity of the natural RRR form. mdpi.comnih.gov

Comparative Activity of Related Phenolic Antioxidants and Analogues

The antioxidant effectiveness of this compound is best understood when compared to its parent compound, α-tocopherol, and other well-known phenolic antioxidants.

As established, this compound is a less potent chain-breaking antioxidant than α-tocopherol due to the electronic and conformational effects of the sulfur substitution. researchgate.netnih.gov The rate constant for hydrogen abstraction by peroxyl radicals from α-tocopherol in phospholipid membranes is significantly higher than for many other antioxidants. cdnsciencepub.com

When compared to other synthetic antioxidants, the activity varies. Butylated hydroxytoluene (BHT), a common food additive, is a potent phenolic antioxidant, though comparisons of absolute rate constants can be context-dependent (e.g., solvent, system). cdnsciencepub.comresearchgate.net Trolox, a water-soluble analogue of α-tocopherol, provides a benchmark for antioxidant assays. cdnsciencepub.comnih.gov While Trolox is an effective antioxidant, its activity relative to α-tocopherol can differ based on the medium; in liposome (B1194612) systems, α-tocopherol can be more effective. nih.gov The activity of this compound is generally lower than that of α-tocopherol and other highly active chromanols. researchgate.netnih.gov

The table below provides a qualitative and quantitative comparison of the antioxidant activity of these compounds based on available data.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

Compound Type Relative Biological Activity (vs. all-rac-α-tocopheryl acetate) Inhibition Rate Constant (k-inh) in M⁻¹s⁻¹ Notes
RRR-α-Tocopherol Natural Vitamin E ~1.36-2.0 5.8 x 10³ (in DLPC membranes) cdnsciencepub.com The most biologically active natural form. mdpi.comnih.gov
all-rac-α-Tocopherol Synthetic Vitamin E 1.0 - Mixture of 8 stereoisomers. nih.gov
all-rac-1-Thio-alpha-tocopherol Thia-analogue ~0.33 nih.gov Lower than α-tocopherol researchgate.netresearchgate.net Reduced activity due to sulfur substitution. researchgate.net
Trolox Water-soluble analogue - 5.8 x 10³ (in DLPC membranes) cdnsciencepub.com Often used as a standard in antioxidant assays. nih.gov

| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | - | 2.6 x 10³ (in DLPC membranes) cdnsciencepub.com | Widely used synthetic antioxidant. |

This table is interactive. Click on the headers to sort the data.

This comparative analysis underscores the high efficacy of the natural α-tocopherol structure and highlights how specific modifications, such as sulfur substitution, modulate this activity.

Table 2: List of Mentioned Compounds

Compound Name
This compound
all-rac-1-Thio-alpha-tocopheryl acetate
alpha-Tocopherol (B171835) (α-Tocopherol)
all-rac-alpha-Tocopheryl acetate
RRR-alpha-Tocopherol
all-rac-alpha-Tocopherol
Beta-Tocopherol (β-Tocopherol)
Gamma-Tocopherol (γ-Tocopherol)
Delta-Tocopherol (δ-Tocopherol)
Butylated Hydroxytoluene (BHT)

Future Directions in 1 Thio Alpha Tocopherol Research

Exploration of Novel Thia-Tocopherol Derivatives for Specific Mechanistic Pathways

A significant future direction lies in the design and synthesis of new thia-tocopherol derivatives. The parent molecule, α-tocopherol, has its antioxidant activity centered on the hydroxylated chromanol ring, which is highly methylated. semanticscholar.org The different isomers of tocopherol (alpha, beta, gamma, delta) are distinguished by the methylation pattern on this ring, which influences their biological activity. mdpi.com Similarly, novel derivatives of 1-Thio-alpha-tocopherol could be created by altering these methylation patterns or modifying the phytyl side chain to influence the molecule's localization within cellular membranes and its interaction with specific proteins.

Research will likely focus on how these structural modifications affect specific mechanistic pathways. For instance, derivatives could be designed to enhance their reactivity towards particular reactive oxygen species (ROS) or reactive nitrogen species (RNS). nih.gov Given that sulfur-containing compounds possess strong nucleophilic properties, these new analogs could be tailored to protect against specific types of cellular damage. researchgate.net The goal is to create molecules that not only act as general antioxidants but also intervene in precise signaling cascades or enzymatic reactions implicated in disease.

Table 1: Comparison of Reactive Groups for Derivative Design

Feature α-Tocopherol (Hydroxyl Group) This compound (Thiol Group)
Reactive Moiety Phenolic Hydroxyl (-OH) Thiol (-SH)
Primary Antioxidant Mechanism Hydrogen Atom Transfer (HAT) to peroxyl radicals. mdpi.com Hydrogen Atom Transfer (HAT) from the SH group. mdpi.com
Reaction Products Tocopheroxyl radical, which can be recycled by other antioxidants like Vitamin C. semanticscholar.org Thiyl radicals (RS•), which can react with other thiols to form disulfides (R-S-S-R). nih.gov

| Potential for Derivative Targeting | Modifications to the phytyl tail can alter membrane localization. semanticscholar.org | Modifications can target specific redox pathways involving thiol-disulfide exchange. nih.gov |

Advanced Mechanistic Studies in Complex Biological Systems

While alpha-tocopherol (B171835) is primarily known as a chain-breaking antioxidant, it also possesses biological activities independent of this role, such as the regulation of gene expression and cell signaling. nih.govmdpi.com A critical area for future research is to determine if this compound shares these non-antioxidant functions or possesses unique regulatory activities.

Advanced studies in cellular and animal models will be necessary to unravel these complex mechanisms. Researchers can investigate how this compound influences gene expression profiles, particularly for genes involved in lipid metabolism, inflammation, and cellular defense, which are known to be affected by vitamin E status. mdpi.com Furthermore, the dynamic nature of thiol chemistry, including thiol-disulfide exchange reactions, suggests that the thio-analog may participate in different biological processes than its oxygen-containing counterpart. nih.gov The kinetics of these reactions, rather than just thermodynamic properties, often determine the biological outcome, a factor that requires detailed investigation. nih.gov

Table 2: Potential Non-Antioxidant Roles of this compound for Future Investigation

Mechanistic Pathway Known Role of α-Tocopherol Research Question for this compound
Gene Expression Modulates genes involved in lipid transport, steroid metabolism, and glutathione (B108866) synthesis. mdpi.com Does the thio-analog regulate a similar or distinct set of genes?
Cell Signaling Interacts with transcription factors and modulates the activity of enzymes like protein kinase C. mdpi.com Can this compound influence key signaling pathways, such as those involved in apoptosis or cell survival? mdpi.com

| Antioxidant Network Interaction | Regenerated by vitamin C and interacts synergistically with selenium. semanticscholar.org | How does this compound integrate into the cellular antioxidant network and interact with glutathione and other thiol-based systems? pnas.org |

Integration of Computational and Experimental Approaches for Rational Analog Design

To accelerate the discovery process for new thia-tocopherol derivatives, the integration of computational modeling and experimental validation will be essential. This approach, often referred to as rational design, allows researchers to predict the properties of novel compounds before engaging in laborious and costly synthesis. researchgate.netmdpi.com

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the chemical structure of thia-tocopherol analogs and their antioxidant potency. researchgate.net Machine learning algorithms and other artificial intelligence approaches can screen virtual libraries of potential derivatives to identify candidates with desired characteristics, such as enhanced radical-scavenging ability or improved selectivity for a particular biological target. mdpi.comethz.ch These in silico predictions can then guide the chemical synthesis of the most promising compounds, which are subsequently tested in experimental assays to validate the computational models. mdpi.comrowan.edu This iterative cycle of design, prediction, synthesis, and testing can dramatically improve the efficiency of developing potent and specific antioxidant molecules based on the this compound scaffold.

Table 3: Computational and Experimental Synergy in Analog Design

Approach Technique/Method Application in Thia-Tocopherol Research
Computational Design QSAR (Quantitative Structure-Activity Relationship) Modeling Predict antioxidant activity based on structural features of new analogs. researchgate.net
Molecular Docking Simulate the binding of derivatives to specific proteins or enzymes.
Machine Learning / AI Screen virtual compound libraries for desired properties and prioritize candidates for synthesis. ethz.ch
Experimental Validation Chemical Synthesis Create the novel analogs predicted by computational models. mdpi.com
In Vitro Antioxidant Assays (e.g., DPPH) Measure the radical-scavenging capacity of the newly synthesized compounds. mdpi.com

Q & A

Q. How should researchers address potential conflicts between industrial funding and academic integrity in tocopherol studies?

  • Methodological Answer : Disclose all funding sources and employ blinded sample analysis. Pre-register study protocols (e.g., ClinicalTrials.gov ) to mitigate bias. For example, the ATBC Study’s transparency in reporting increased lung cancer risk despite initial hypotheses supported rigorous post hoc analyses .

Q. Tables

Key Biomarkers for this compound Studies
Biomarker
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LDL Oxidation Lag Time
Plasma α-Tocopherol
Endothelial Function
Isomer Ratio (α:γ:δ)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.